hept-4-enoic acid
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Overview
Description
. This compound is characterized by the presence of a double bond at the fourth carbon atom in the heptanoic acid chain, making it an unsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-4-enoic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of hept-4-enenitrile using sodium hydroxide in ethylene glycol at 130°C . Another method includes the oxidation of cycloheptanone under Baeyer-Villiger conditions, followed by pyrolysis of the resulting ω-unsaturated acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Hept-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid.
Reduction: Reduction of the double bond can yield heptanoic acid.
Substitution: The double bond in this compound can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic addition reactions can be carried out using halogens (e.g., Br2) or hydrogen halides (e.g., HBr).
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanoic acid.
Substitution: Halogenated heptanoic acids.
Scientific Research Applications
Hept-4-enoic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of hept-4-enoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, influencing metabolic processes .
Comparison with Similar Compounds
Hept-4-enoic acid can be compared with other medium-chain fatty acids, such as:
Hex-4-enoic acid: Similar structure but with one less carbon atom.
Oct-4-enoic acid: Similar structure but with one more carbon atom.
Heptanoic acid: Saturated counterpart without the double bond.
Uniqueness: this compound’s unique feature is the presence of a double bond at the fourth carbon atom, which imparts distinct chemical reactivity and biological properties compared to its saturated and other unsaturated counterparts .
Properties
CAS No. |
35194-37-7 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
hept-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |
InChI Key |
KFXPOIKSDYRVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=O)O |
Origin of Product |
United States |
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